2-Formyl-3-(4-methylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a formyl group, a methyl-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile typically involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 2-Formyl-3-(4-methylphenyl)prop-2-enamine.
Substitution: 2-Formyl-3-(4-nitrophenyl)prop-2-enenitrile (nitration product).
Scientific Research Applications
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
- 2-Formyl-3-(4-chlorophenyl)prop-2-enenitrile
- 2-Formyl-3-(4-bromophenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
65430-29-7 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-formyl-3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6,8H,1H3 |
InChI Key |
BHDXSVLVFNTEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.